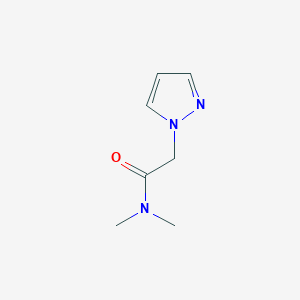

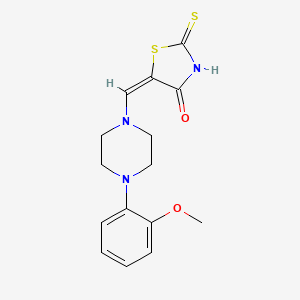

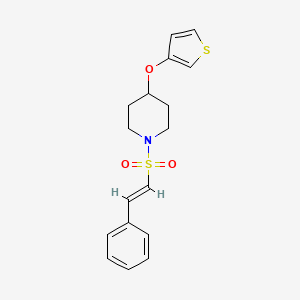

![molecular formula C15H11BrN4S B2860563 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole CAS No. 306280-26-2](/img/structure/B2860563.png)

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” is a chemical compound that belongs to the class of imidazopyridines . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of imidazopyridine derivatives involves integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular structure of “2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” is characterized by the presence of a bromoimidazo[1,2-a]pyridin-2-yl group attached to a benzimidazole ring via a methylene and sulfur bridge .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .科学的研究の応用

Anticancer Activity

The imidazo[1,2-a]pyridine core is increasingly important in pharmaceuticals due to its wide range of pharmacological activities . Specifically, derivatives of this compound have been evaluated for their potential as anticancer agents. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit potent activity against breast cancer cell lines . The presence of the bromoimidazo[1,2-a]pyridin moiety could be crucial in the development of new therapeutic agents targeting cancer.

Antimicrobial Properties

Some derivatives of 3-bromoimidazo[1,2-a]pyridines have demonstrated significant antimicrobial properties. For example, certain compounds have shown inhibitory activity against pathogens like Pseudomonas aeruginosa, with effectiveness surpassing that of established antibiotics such as metronidazole and streptomycin . This suggests potential applications in developing new antimicrobial treatments.

Synthesis of Amides

The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines . The synthesis process involves C–C bond cleavage promoted by I2 and TBHP in toluene, under mild and metal-free conditions . This method could be significant in the synthesis of various organic compounds, polymers, natural products, and pharmaceuticals.

Organic Syntheses Intermediates

Due to its versatile reactivity, the compound serves as an intermediate in various organic syntheses . It can be transformed into different skeletons, which is valuable for the development of complex organic molecules and pharmaceutical intermediates.

Pharmacophore Development

The imidazo[1,2-a]pyridine moiety is a pharmacophore that contributes significantly to the biological activity of many molecules with therapeutic value . Its incorporation into new compounds can lead to the discovery of drugs with improved efficacy and specificity.

Catalyst-Free Synthesis Processes

The compound can be involved in catalyst-free synthesis processes to create 3-arylimidazo[1,2-a]pyridines . This protocol is simple and efficient, yielding up to 86% product without the need for a catalyst, which is advantageous for sustainable and cost-effective chemical production.

Aerobic Oxidative Synthesis

It can also be used in aerobic oxidative synthesis reactions to form imidazo[1,2-a]pyridines . These reactions are compatible with a broad range of functional groups and can be conducted under environmentally friendly conditions.

Antiviral and Antibacterial Research

Imidazo[1,2-a]pyridines, including derivatives of the compound , have shown a broad range of biological activities, including antiviral and antibacterial effects . This makes them valuable for research into new treatments for viral and bacterial infections.

将来の方向性

The future directions for “2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” could involve further exploration of its pharmacological activities and potential applications in the pharmaceutical industry . Additionally, more studies could be carried out to understand its mechanism of action and to optimize its synthesis process .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4S/c16-14-12(17-13-7-3-4-8-20(13)14)9-21-15-18-10-5-1-2-6-11(10)19-15/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRLWZXIVOSWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=CC4=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

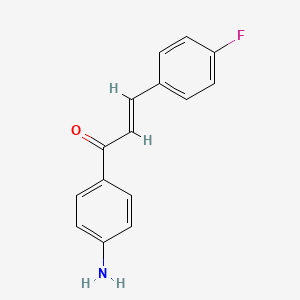

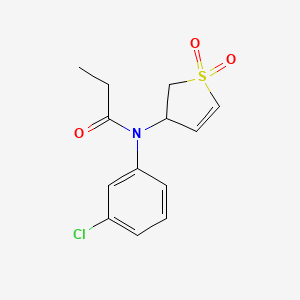

![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)

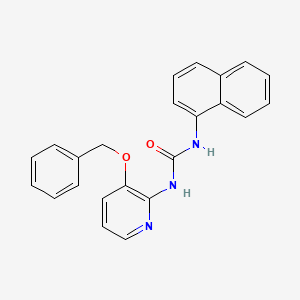

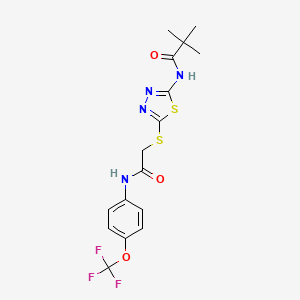

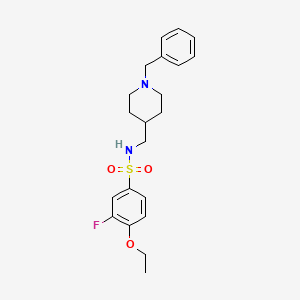

![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)

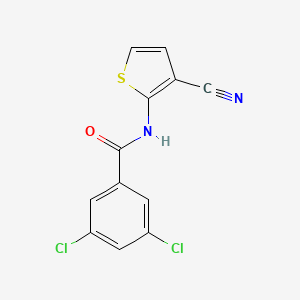

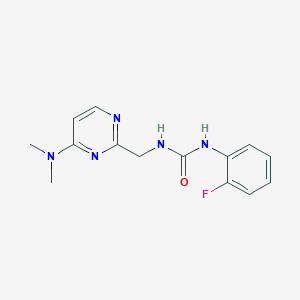

![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)

![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)